2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide
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Overview
Description
2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory effects. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide in lab experiments is its potential as a selective inhibitor of certain enzymes or receptors. This can allow for the study of specific pathways or processes in the body. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing are necessary to avoid adverse effects.
Future Directions
There are several future directions for research on 2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide. One direction is the further investigation of its potential as an anti-cancer agent. This could involve studies on its efficacy in different types of cancer and the development of more potent analogs. Another direction is the investigation of its potential as an anti-inflammatory agent. This could involve studies on its mechanism of action and its efficacy in different inflammatory conditions. Finally, the use of this compound as a ligand in metal-catalyzed reactions could be further explored, potentially leading to the development of new catalytic systems.
Synthesis Methods
The synthesis of 2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide involves several steps. The starting material is 1-methylpyrazole-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with N-methylmorpholine to form the corresponding amide. The resulting amide is then reacted with (3R,4R)-4-(hydroxymethyl)oxolan-3-ol to form the final product.
Scientific Research Applications
2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential anti-cancer agent. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been studied for its potential use as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
2-chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O3/c1-8(13)12(17)16(3)10-6-18-7-11(10)19-9-4-14-15(2)5-9/h4-5,8,10-11H,6-7H2,1-3H3/t8?,10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBWBUOCDKAZSY-JROPRLTOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1COCC1OC2=CN(N=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N(C)[C@@H]1COC[C@@H]1OC2=CN(N=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide |
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